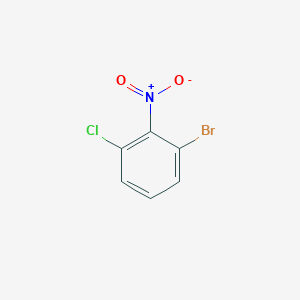

1-Bromo-3-chloro-2-nitrobenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMCGRAEBIWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303310 | |

| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-48-4 | |

| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59772-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1 Bromo 3 Chloro 2 Nitrobenzene

Direct Halogenation Strategies for Controlled Synthesiscookechem.comnih.gov

The introduction of bromine and chlorine onto a nitro-substituted benzene (B151609) ring requires careful consideration of the directing effects of the existing substituents. The nitro group is a strong deactivating group and a meta-director, while halogens are deactivating but ortho-, para-directing. These competing influences necessitate strategic approaches to achieve the desired 1-bromo-3-chloro-2-nitrobenzene structure.

Regioselective Bromination of 2-Chloro-3-nitrobenzenecookechem.com

A plausible route to this compound involves the regioselective bromination of 2-chloro-3-nitrobenzene. In this scenario, the existing chlorine and nitro groups dictate the position of the incoming bromine atom. The chlorine atom directs ortho- and para-, while the nitro group directs meta-. The positions ortho- to the chlorine are also meta- to the nitro group, making them the most likely sites for electrophilic substitution.

However, the synthesis of the starting material, 2-chloro-3-nitrobenzene, is itself a challenge. Direct chlorination of nitrobenzene (B124822) would primarily yield the meta-isomer, 1-chloro-3-nitrobenzene. Therefore, alternative methods, such as a Sandmeyer reaction starting from 2-chloro-3-nitroaniline, might be necessary. Once 2-chloro-3-nitrobenzene is obtained, its bromination would be the subsequent step. The directing effects of the substituents would favor the introduction of bromine at the position between the chlorine and nitro groups.

Site-Specific Chlorination of 1-Bromo-2-nitrobenzene

An alternative halogenation strategy begins with 1-bromo-2-nitrobenzene. sigmaaldrich.comtcichemicals.comchemicalbook.comnih.gov In this case, the task is to introduce a chlorine atom at the 3-position. The bromine atom is an ortho-, para-director, and the nitro group is a meta-director. The position meta to the nitro group and ortho to the bromine atom is the target for chlorination.

The challenge in this route lies in controlling the regioselectivity of the chlorination reaction. The combined directing effects of the bromine and nitro groups must be carefully managed to favor the desired isomer over other potential products.

Optimization of Reaction Conditions and Catalyst Systems in Halogenationcookechem.com

The success of direct halogenation strategies hinges on the optimization of reaction conditions and the selection of appropriate catalyst systems. nih.gov Factors such as the choice of halogenating agent, solvent, temperature, and catalyst can significantly influence the yield and regioselectivity of the reaction. nih.gov

For bromination, reagents like N-bromosuccinimide (NBS) are often preferred over elemental bromine for better control and selectivity. nih.gov Lewis acid catalysts, such as iron(III) bromide (FeBr₃), are commonly employed to polarize the bromine-bromine bond and enhance its electrophilicity. Similarly, for chlorination, N-chlorosuccinimide (NCS) can be used in conjunction with a suitable catalyst. nih.gov

Recent research has explored the use of novel catalyst systems to improve the efficiency and selectivity of halogenation reactions. For instance, the use of zeolites as shape-selective catalysts can favor the formation of a specific isomer by sterically hindering attack at other positions. nih.gov Additionally, computational studies, such as those employing Density Functional Theory (DFT), are increasingly used to predict the most favorable reaction pathways and optimize conditions before experimental work is undertaken. nih.gov

Table 1: Key Parameters in Halogenation Reactions

| Parameter | Influence on Reaction | Examples of Reagents/Conditions |

| Halogenating Agent | Determines reactivity and selectivity. | Br₂, Cl₂, N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) nih.govnih.gov |

| Catalyst | Enhances the electrophilicity of the halogen. | FeBr₃, FeCl₃, AlCl₃, Zeolites nih.gov |

| Solvent | Can influence reaction rate and product distribution. | Acetonitrile, Dichloromethane, Carbon tetrachloride nih.gov |

| Temperature | Affects reaction rate and can influence selectivity. | Controlled temperature to prevent side reactions. pbworks.com |

Nitration Pathways for Aromatic Functionalizationcookechem.comnih.govlibretexts.org

Nitration is a fundamental process in the synthesis of nitroaromatic compounds. The introduction of a nitro group onto a dihalogenated benzene ring is a key step in one of the synthetic routes to this compound.

Ortho-Directed Nitration of 1-Bromo-3-chlorobenzene (B44181)

The synthesis of this compound can be achieved through the direct nitration of 1-bromo-3-chlorobenzene. chegg.com In this electrophilic aromatic substitution reaction, the incoming nitronium ion (NO₂⁺) is directed by the existing bromine and chlorine substituents. Both halogens are ortho-, para-directors. Therefore, nitration is expected to occur at the positions ortho and para to both halogens.

The position between the bromine and chlorine atoms (the 2-position) is ortho to both. The other positions ortho to the halogens are at C4 and C6. The para position to bromine is C4, and the para position to chlorine is C6. The directing effects of both halogens reinforce substitution at the 2-, 4-, and 6-positions. The steric hindrance at the 2-position, being flanked by two halogen atoms, might lead to a mixture of products, with substitution also occurring at the less hindered 4- and 6-positions. Separating the desired 2-nitro isomer from the other isomers would then be a necessary purification step.

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion. uri.edu

Mechanistic Analysis of Nitration Regioselectivitynih.gov

The regioselectivity of the nitration of 1-bromo-3-chlorobenzene is governed by the stability of the intermediate carbocation, known as the arenium ion or sigma complex, that is formed during the reaction. nih.gov When the nitronium ion attacks the aromatic ring, it can add to different positions, leading to different resonance-stabilized intermediates.

For ortho- and para-attack, the positive charge in one of the resonance structures can be located on the carbon atom bearing the halogen substituent. The lone pairs of electrons on the halogens can then participate in resonance, delocalizing the positive charge and providing additional stability to the intermediate. edubirdie.com This stabilization is not possible for meta-attack. libretexts.org

Therefore, the transition states leading to the ortho- and para-substituted products are lower in energy, and these products are formed faster. libretexts.org While both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect, their ability to donate electron density through resonance at the ortho and para positions makes them ortho-, para-directors. stmarys-ca.edulibretexts.org

Computational studies using methods like Density Functional Theory (DFT) can provide detailed insights into the reaction mechanism. diva-portal.orgresearchgate.net These studies can calculate the energies of the different transition states and intermediates, allowing for a quantitative prediction of the product distribution. diva-portal.org The results of such analyses confirm that the ortho- and para-attack pathways are energetically more favorable. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Influence on Nitration of 1-Bromo-3-chlorobenzene |

| -Br | Deactivating | Ortho, Para edubirdie.comstmarys-ca.edu | Directs NO₂⁺ to positions 2, 4, and 6. |

| -Cl | Deactivating | Ortho, Para stmarys-ca.edulibretexts.org | Directs NO₂⁺ to positions 2, 4, and 6. |

| -NO₂ | Strongly Deactivating | Meta acs.org | Would direct incoming electrophiles to the meta position. |

Influence of Substrate Pre-functionalization on Nitro Group Introduction

The order of substituent introduction is critical in directing the final regiochemistry of the product. The nitro group is strongly deactivating and a meta-director in electrophilic aromatic substitution. libretexts.org Conversely, halogen substituents (bromo and chloro) are deactivating but ortho-, para-directing. brainly.com This dichotomy in directing effects is central to the synthetic planning for this compound.

Starting with a pre-functionalized benzene ring containing either a bromo or a chloro group will direct subsequent electrophilic substitution to the ortho and para positions. For instance, nitration of chlorobenzene (B131634) yields a mixture of ortho- and para-nitrochlorobenzene. brainly.com To achieve the 1,3-dihalo-2-nitro substitution pattern, it is often more strategic to introduce the nitro group first. Nitration of benzene produces nitrobenzene, which then directs subsequent bromination or chlorination to the meta position. chemicalforums.comdoubtnut.com

The presence of existing substituents significantly impacts the reactivity of the aromatic ring towards nitration. Halogens deactivate the ring, making nitration more difficult than for benzene itself. The reaction conditions, such as the concentration of nitric and sulfuric acids and the temperature, must be carefully controlled to achieve the desired nitration without leading to over-nitration or side reactions. nih.gov

Convergent Synthetic Approaches to this compound

Convergent syntheses aim to combine pre-functionalized fragments to build the target molecule, which can sometimes be more efficient than a linear, stepwise approach. However, for a small molecule like this compound, a linear, stepwise introduction of substituents is the more common and practical strategy.

A plausible and commonly discussed synthetic route involves a multi-step sequence starting from a readily available monosubstituted benzene. One logical pathway begins with the nitration of benzene to form nitrobenzene. The nitro group acts as a meta-director, facilitating the subsequent introduction of a bromine atom at the 3-position via electrophilic bromination to yield 1-bromo-3-nitrobenzene (B119269). chemicalforums.comprepchem.com The final step would be the introduction of the chlorine atom at the 2-position. However, direct chlorination at this stage is complicated by the deactivating nature of the existing substituents.

A more successful and controlled approach often involves a sequence that manipulates the directing effects of different functional groups. A representative synthesis is outlined below:

Nitration of Benzene: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to produce nitrobenzene. chemicalforums.com

Reduction to Aniline (B41778): The nitro group is then reduced to an amino group using a reducing agent like tin and hydrochloric acid, yielding aniline. chegg.comwikipedia.org

Acetylation (Protection): The highly activating and reactive amino group is protected by converting it to an acetamido group (acetanilide) using acetic anhydride (B1165640). This moderates the activating effect and prevents over-halogenation. chegg.com

Bromination: The acetanilide (B955) is then brominated. The acetamido group is an ortho-, para-director, leading to the formation of 4-bromoacetanilide as the major product. chegg.com

Chlorination: Subsequent chlorination of 4-bromoacetanilide introduces a chlorine atom. The acetamido group directs the chlorine to the ortho position, yielding 4-bromo-2-chloroacetanilide. chegg.com

Deprotection (Hydrolysis): The acetamido group is then hydrolyzed back to an amino group to give 4-bromo-2-chloroaniline (B1269894). chegg.com

Diazotization and Sandmeyer-type Reaction: The resulting aniline derivative can then be converted into the final product. This involves diazotization of the amino group with nitrous acid (generated from sodium nitrite (B80452) and an acid) followed by a reaction to introduce the nitro group, although replacing an amino group with a nitro group via a Sandmeyer reaction is not a standard, high-yielding transformation. A more common route from the 4-bromo-2-chloroaniline intermediate would be a Sandmeyer reaction to introduce a different group or deamination to remove the amino group after it has served its directing purpose. To arrive at this compound, a different sequence of substituent introduction would be necessary.

An alternative, more direct stepwise synthesis starts with 2,6-dichlorotoluene, which can be nitrated to give 2,6-dichloro-3-nitrotoluene. Subsequent radical bromination of the methyl group followed by hydrolysis and decarboxylation could potentially lead to 1,3-dichloro-2-nitrobenzene. A final selective bromination would be required to yield the target molecule, although achieving the desired regioselectivity would be a significant challenge.

A more practical stepwise synthesis leading to a related isomer, 1-bromo-3-chloro-5-iodobenzene, has been described starting from nitrobenzene, highlighting the utility of manipulating an initial nitro group. chegg.com This synthesis involves reduction to aniline, protection, sequential halogenations, deprotection, and finally, diazotization followed by deamination. chegg.com This underscores the principle of using a functional group's directing ability and then removing or transforming it.

For the specific target of this compound, a plausible stepwise route is:

Chlorination of Benzene: To form chlorobenzene. brainly.com

Nitration of Chlorobenzene: This yields a mixture of ortho- and para-nitrochlorobenzene. The para-isomer is the major product. brainly.com

Bromination of p-Nitrochlorobenzene: The final bromination step would then be directed by the existing substituents to yield 2-bromo-1-chloro-4-nitrobenzene, a different isomer. brainly.com

To obtain the desired this compound, a route starting with 2-chloroaniline (B154045) could be envisioned.

Diazotization and Bromination: 2-chloroaniline is diazotized and then subjected to a Sandmeyer reaction with cuprous bromide to yield 1-bromo-2-chlorobenzene (B145985).

Nitration: Nitration of 1-bromo-2-chlorobenzene would then be expected to place the nitro group at positions ortho or para to the directing halogens. The position between the two halogens is sterically hindered. The most likely products would be 1-bromo-2-chloro-4-nitrobenzene (B1328927) and 1-bromo-2-chloro-5-nitrobenzene. Achieving nitration at the 3-position (to give the desired product) would be difficult due to the directing effects of the halogens.

This analysis reveals that the synthesis of this compound is non-trivial and requires careful strategic planning to overcome the challenges posed by substituent directing effects.

For instance, the nitration of benzene is typically a high-yield reaction. However, subsequent halogenations of a deactivated ring like nitrobenzene can result in lower yields and require more forcing conditions. A patent for the synthesis of 1-bromo-3-nitrobenzene via bromination of nitrobenzene using dibromohydantoin in sulfuric acid reports a high yield of 95% and a purity of 99.1%. google.com

Table of Reaction Yields for a Related Synthesis (1-bromo-3-chloro-5-iodobenzene) This table illustrates typical yields for steps in a similar multi-step synthesis, providing a reference for potential efficiencies.

| Step | Reaction | Reagents | Typical Yield |

| 1 | Reduction of Nitrobenzene | Sn, HCl | High |

| 2 | Acetylation of Aniline | Acetic Anhydride | High |

| 3 | Bromination of Acetanilide | Br2, Acetic Acid | Good |

| 4 | Chlorination of 4-Bromoacetanilide | NaClO3, HCl | Moderate |

| 5 | Hydrolysis of 4-Bromo-2-chloroacetanilide | H3O+ | High |

| 6 | Iodination of 4-Bromo-2-chloroaniline | ICl | Good |

| 7 | Deamination of 4-Bromo-2-chloro-6-iodoaniline | NaNO2, C2H5OH | >75% researchgate.net |

It is important to note that the specific yields for the synthesis of this compound would need to be determined experimentally for a chosen synthetic route.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The traditional methods for synthesizing nitroaromatic compounds, including this compound, often involve harsh reagents and generate significant waste, posing environmental and safety concerns. nih.gov The use of strong acids like sulfuric acid in nitration reactions is a prime example, leading to large quantities of acidic waste. researchgate.net

Green chemistry principles encourage the development of more environmentally benign synthetic methods. youtube.com For the synthesis of nitro compounds, several greener alternatives are being explored:

Solid-Supported Reagents: Using solid-supported nitrating agents, such as metal nitrates on silica (B1680970) gel or montmorillonite (B579905) clay, can eliminate the need for strong acids. researchgate.net These solid supports can often be recycled, reducing waste.

Microwave-Assisted Reactions: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced energy consumption compared to conventional heating methods. researchgate.net

Alternative Nitrating Agents: Research is ongoing to find less hazardous nitrating agents to replace the traditional nitric acid/sulfuric acid mixture. researchgate.net For instance, tert-butyl nitrite has been used as a nitrating reagent in some applications. researchgate.net

Catalytic Processes: The development of efficient catalysts for nitration can improve selectivity and reduce the amount of reagents needed. Zeolite-based solid acid catalysts have shown promise in promoting regioselective nitration. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Step-economical syntheses with fewer steps are generally preferred.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-3-chloro-2-nitrobenzene

The presence of a nitro group on the aromatic ring of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group.

Comparative Reactivity of Bromine and Chlorine as Leaving Groups

In SNAr reactions, the nature of the leaving group is a critical factor in determining the reaction rate. Generally, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is more influential on the reaction rate than the ease of carbon-halogen bond cleavage. Consequently, the relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. This is because the more electronegative the halogen, the more it withdraws electron density from the aromatic ring, thus stabilizing the transition state leading to the Meisenheimer complex.

In the specific case of this compound, the chlorine atom is generally expected to be more readily displaced by a nucleophile than the bromine atom. This is due to the higher electronegativity of chlorine compared to bromine, which makes the carbon atom to which it is attached more electrophilic and better able to stabilize the incoming negative charge in the transition state.

Influence of the Ortho-Nitro Group on SNAr Activation and Regioselectivity

The nitro group (–NO₂) plays a pivotal role in activating the benzene (B151609) ring towards nucleophilic attack. As a strong electron-withdrawing group, it significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to its location. stackexchange.comyoutube.com This electron deficiency facilitates the attack of nucleophiles.

In this compound, the nitro group is positioned ortho to both the bromine and chlorine atoms. This ortho positioning is highly effective in activating both halogens for substitution. stackexchange.com The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy of the reaction. stackexchange.comyoutube.com This stabilization is a key factor in promoting the SNAr mechanism. The regioselectivity of the reaction, meaning which halogen is preferentially substituted, will be influenced by a combination of the leaving group ability and the electronic effects of the substituents.

Kinetics and Thermodynamics of SNAr Processes with Various Nucleophiles

The kinetics of SNAr reactions involving this compound are typically second-order, being first-order in both the substrate and the nucleophile. The rate of reaction is highly dependent on the nature of the attacking nucleophile. Stronger nucleophiles will generally react faster.

The thermodynamics of these reactions are driven by the formation of a more stable product. The stability of the resulting product is influenced by the bond strength between the carbon of the aromatic ring and the heteroatom of the nucleophile.

Table 1: Hypothetical Reactivity of Nucleophiles with this compound

| Nucleophile | Expected Relative Rate | Product of Substitution at Chlorine |

| Methoxide (CH₃O⁻) | High | 1-Bromo-3-methoxy-2-nitrobenzene |

| Thiophenoxide (C₆H₅S⁻) | Very High | 1-Bromo-3-(phenylthio)-2-nitrobenzene |

| Ammonia (NH₃) | Moderate | 3-Bromo-2-nitroaniline |

| Piperidine | High | 1-(3-Bromo-2-nitrophenyl)piperidine |

Role of Solvent Effects in SNAr Reaction Pathways

The choice of solvent can significantly impact the rate and pathway of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone, are generally preferred for these reactions. These solvents can solvate the cation of the nucleophilic reagent, leaving the anion more "naked" and thus more reactive. Furthermore, they can help to stabilize the charged Meisenheimer complex intermediate.

Characterization of Meisenheimer Complexes and Reaction Intermediates

Meisenheimer complexes are key intermediates in SNAr reactions and their characterization provides direct evidence for the reaction mechanism. youtube.com These complexes are typically highly colored, and their formation can often be observed spectroscopically. For this compound, the addition of a strong nucleophile would lead to the formation of a Meisenheimer complex where the nucleophile has added to the carbon bearing either the bromine or the chlorine atom.

Spectroscopic techniques such as NMR and UV-Vis spectroscopy are invaluable for studying these transient species. For instance, the ¹H NMR spectrum of a Meisenheimer complex will show a characteristic upfield shift of the ring protons due to the loss of aromaticity.

Electrophilic Aromatic Substitution (EAS) Reactions of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. msu.edulibretexts.org The substituents already present on the ring play a crucial role in determining the rate and regioselectivity of further substitution.

In the case of this compound, the benzene ring is highly deactivated towards electrophilic attack. Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect, although they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. However, the nitro group is a very strong deactivating group, withdrawing electron density from the ring both inductively and through resonance. stackexchange.com It is a meta-director.

The combined effect of two deactivating halogens and a powerful deactivating nitro group makes electrophilic substitution on this compound extremely difficult. msu.edu Any potential electrophilic attack would be directed to the positions least deactivated by the existing substituents. The nitro group directs meta to its position (positions 4 and 6). The chlorine at position 3 directs ortho (positions 2 and 4) and para (position 6). The bromine at position 1 directs ortho (positions 2 and 6) and para (position 4).

Table 2: Directing Effects of Substituents on EAS

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -NO₂ | 2 | -I (Strong) | -R (Strong) | Strongly Deactivating | Meta (to positions 4, 6) |

| -Cl | 3 | -I (Moderate) | +R (Weak) | Deactivating | Ortho, Para (to positions 2, 4, 6) |

| -Br | 1 | -I (Moderate) | +R (Weak) | Deactivating | Ortho, Para (to positions 2, 6, 4) |

Directing Effects of Multiple Substituents on EAS Regiochemistry

Electrophilic Aromatic Substitution (EAS) is a cornerstone of benzene chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. nih.gov The regiochemical outcome of such reactions on a substituted benzene is determined by the nature of the existing substituents. google.com Substituents are broadly classified based on their influence on the reaction rate and the position of the incoming electrophile. Activating groups increase the reaction rate and typically direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction down. nih.govgoogle.com

In the case of this compound, all three substituents are deactivating. google.comnih.gov The halogens (bromine and chlorine) are weakly deactivating, whereas the nitro group is strongly deactivating. organic-chemistry.orgnih.gov This collective deactivation means that the aromatic ring is significantly less nucleophilic than benzene, and EAS reactions will consequently be much slower and require more forcing conditions. google.comsynquestlabs.com

Despite being deactivating, halogens are known as ortho, para-directors. google.com This is due to a competition between two opposing electronic effects: the electron-withdrawing inductive effect, which deactivates the ring, and the electron-donating resonance effect, which can stabilize the cationic intermediate (the arenium ion) when the attack occurs at the ortho and para positions. organic-chemistry.org Conversely, the nitro group is a powerful deactivating group that acts as a meta-director. nih.govlibretexts.org

For this compound, the directing effects of the individual substituents are as follows:

1-Bromo group : Directs incoming electrophiles to its ortho position (C6, as C2 is substituted) and its para position (C4).

2-Nitro group : Directs incoming electrophiles to its meta positions (C4 and C6).

3-Chloro group : Directs incoming electrophiles to its ortho position (C4, as C2 is substituted) and its para position (C6).

Remarkably, the directing effects of all three substituents converge, reinforcing the substitution at positions C4 and C6. When multiple substituents are present, the directing influence of the most activating group typically dominates; however, in this case, the deactivating groups work in concert to direct the electrophile. researchgate.net

Competition Between Halogen and Nitro Directing Groups

In this compound, there is no direct competition in terms of directing to different locations, but rather a synergistic direction towards the same positions (C4 and C6). The nitro group strongly deactivates the entire ring, making any EAS reaction difficult. The halogen groups, while also deactivating, possess lone pairs of electrons that can participate in resonance stabilization of the arenium ion intermediate formed during an ortho or para attack. googleapis.com The attack at C4 is para to the bromo group and ortho to the chloro group, while being meta to the nitro group. Similarly, the attack at C6 is ortho to the bromo group and para to the chloro group, and also meta to the nitro group. Both positions benefit from the resonance stabilization offered by the halogens and avoid the severe destabilization that would occur if the attack were ortho or para to the strongly electron-withdrawing nitro group. synquestlabs.com The choice between C4 and C6 would likely be influenced by steric factors, with the less hindered position being potentially favored.

Reaction Conditions and Catalysis for Specific EAS Transformations

Given the highly deactivated nature of the this compound ring, electrophilic aromatic substitution reactions require harsh conditions. synquestlabs.comgoogleapis.com For instance, nitration of a deactivated ring like nitrobenzene (B124822) necessitates the use of hot, fuming nitric acid and concentrated sulfuric acid. wikipedia.org Bromination would similarly require high temperatures and a potent Lewis acid catalyst. wikipedia.org Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful on strongly deactivated rings, such as those bearing a nitro group, because the ring is not nucleophilic enough to attack the carbocation or acylium ion electrophile. wikipedia.org

| EAS Reaction | Typical Reagents & Catalysts | Required Conditions | Expected Major Product(s) |

|---|---|---|---|

| Nitration | Fuming HNO₃ / H₂SO₄ | High Temperature (e.g., >100 °C) | 1-Bromo-3-chloro-2,4-dinitrobenzene and/or 1-Bromo-3-chloro-2,6-dinitrobenzene |

| Bromination | Br₂ / FeBr₃ | High Temperature (e.g., >140 °C) | 1,4-Dibromo-3-chloro-2-nitrobenzene and/or 1,6-Dibromo-3-chloro-2-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Elevated Temperature | 4-Bromo-2-chloro-3-nitrobenzenesulfonic acid and/or 2-Bromo-4-chloro-3-nitrobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction generally does not occur | N/A |

Reduction Chemistry of the Nitro Group in this compound

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are versatile synthetic intermediates. wikipedia.org

Selective Reduction to Anilines: Methodologies and Challenges

The selective reduction of this compound yields 2-bromo-6-chloroaniline. A primary challenge in this transformation is avoiding hydrodehalogenation, the unwanted cleavage of the carbon-halogen bonds, which can occur under certain reductive conditions, particularly catalytic hydrogenation. google.com The presence of both bromine and chlorine atoms adds to this complexity.

Methodologies for this reduction can be broadly categorized into two types: catalytic hydrogenation and stoichiometric reduction.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). While efficient, these conditions can sometimes lead to the removal of the halogen substituents. To mitigate this, additives or specific reaction media can be employed. For example, carrying out the hydrogenation in an acidic medium has been shown to inhibit dehalogenation in related halonitrobenzene compounds. google.com

Stoichiometric Reduction : This approach uses metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). These methods are often highly effective for reducing nitro groups while preserving halogen substituents and are less prone to causing dehalogenation compared to some catalytic methods. The Béchamp reduction, using iron filings and a catalytic amount of acid, is a classic and industrially relevant example. wikipedia.org

Catalytic vs. Stoichiometric Reduction Pathways

The choice between catalytic and stoichiometric reduction methods often involves a trade-off between reaction efficiency, cost, and environmental impact.

Catalytic Pathways : These are atom-economical as the catalyst is used in small amounts and is regenerated. They often proceed under milder conditions of temperature and pressure. However, the catalyst can be expensive (especially palladium and platinum), and catalyst poisoning or deactivation can be an issue. The primary chemical challenge remains achieving high chemoselectivity to prevent the loss of the bromo and chloro groups. google.comresearchgate.net

Stoichiometric Pathways : These methods, such as using SnCl₂ or Fe/HCl, are often robust, reliable, and highly chemoselective for nitro group reduction in polyhalogenated compounds. They are less susceptible to functional group interference. The main drawback is the generation of large amounts of metallic waste, which presents environmental and workup challenges. For example, reduction with tin requires the use of several equivalents of the metal and results in tin-based byproducts that must be separated and disposed of.

| Method | Reagents | Typical Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol/Ethanol solvent, RT to moderate heat, potentially with acid additive | High atom economy, clean reaction | Risk of dehalogenation (C-Br, C-Cl cleavage), catalyst cost and sensitivity google.com |

| Stoichiometric Metal/Acid | Fe / HCl (or CH₃COOH) | Ethanol/Water solvent, reflux | High chemoselectivity, low cost of reagents (Fe) | Large amount of metal waste (iron sludge), acidic workup |

| Stoichiometric Salt | SnCl₂·2H₂O / HCl | Ethanol or Ethyl Acetate solvent, reflux | Excellent chemoselectivity, mild conditions | Generates tin waste, cost of SnCl₂ |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The halogen substituents on the this compound ring serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are prominent examples. nih.govwikipedia.org

A key principle governing the reactivity of di- or polyhalogenated substrates in these reactions is the relative strength of the carbon-halogen bonds. The bond dissociation energies (BDEs) generally follow the trend C-I < C-Br < C-Cl < C-F. In palladium-catalyzed cross-coupling reactions, the first step, oxidative addition, involves the cleavage of this C-X bond. Consequently, the reactivity trend mirrors the BDE trend, with aryl iodides being the most reactive, followed by bromides, and then chlorides. nih.govwhiterose.ac.uk

For this compound, the C-Br bond is significantly weaker and therefore more reactive than the C-Cl bond. This difference in reactivity allows for highly selective cross-coupling reactions to occur at the C1 position (the site of the bromine atom) while leaving the C3 position (the site of the chlorine atom) intact. lnu.edu.cnnih.gov This selective functionalization is a powerful tool for the stepwise construction of complex molecules.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product | Selectivity Note |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ (Arylboronic acid) | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine (B1218219) ligand, Base (e.g., Na₂CO₃) | 1-Aryl-3-chloro-2-nitrobenzene | Reaction occurs selectively at the more reactive C-Br bond. wikipedia.orgwhiterose.ac.uk |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd₂(dba)₃/Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N,N-Dialkyl-3-chloro-2-nitroanilin-1-yl | Selective amination at the C-Br position is expected due to higher reactivity. nih.gov |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 1-(alkenyl)-3-chloro-2-nitrobenzene | Selective vinylation occurs at the C-Br bond. |

Palladium-Catalyzed Cross-Couplings at Bromine and Chlorine Sites

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated substrates like this compound, the selectivity of these reactions is primarily dictated by the differing bond dissociation energies of the carbon-halogen bonds. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) center is C-I > C-OTf > C-Br >> C-Cl. nih.govnih.gov Consequently, the carbon-bromine bond in this compound is expected to be significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C-1 position.

The catalytic cycle for these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. nih.govresearchgate.net

Oxidative Addition: A low-valent palladium(0) complex inserts into the more reactive C-Br bond to form a Pd(II) intermediate.

Transmetalation/Migratory Insertion: The second coupling partner (e.g., an organoboron compound in Suzuki coupling or an alkene in Heck coupling) coordinates to the palladium center.

Reductive Elimination: The two coupled fragments are eliminated from the palladium, forming the new bond and regenerating the Pd(0) catalyst. nih.gov

In the context of this compound, Suzuki-Miyaura coupling would selectively replace the bromine atom with an aryl, heteroaryl, or vinyl group from a corresponding boronic acid or ester. fishersci.comsynquestlabs.com Similarly, the Buchwald-Hartwig amination would selectively form a C-N bond at the C-1 position by coupling with a primary or secondary amine. whiterose.ac.uknih.gov The C-Cl bond would remain intact under carefully controlled conditions, allowing for subsequent transformations if desired.

Table 1: Predicted Outcomes of Palladium-Catalyzed Suzuki-Miyaura Coupling

| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 3-Chloro-2-nitro-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 4'-Methoxy-3-chloro-2-nitro-1,1'-biphenyl |

This table represents predicted reactions based on established principles of Suzuki-Miyaura coupling, highlighting the expected regioselectivity for the C-Br bond.

Copper-Mediated Coupling Reactions for Aryl-Aryl Bond Formation

Copper-mediated reactions, particularly the Ullmann reaction, provide a classic method for forming aryl-aryl bonds. nih.gov The traditional Ullmann condensation involves the self-coupling of two molecules of an aryl halide in the presence of stoichiometric amounts of copper metal at high temperatures. researchgate.net The reaction is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group. researchgate.net

For this compound, an Ullmann-type reaction would be expected to proceed selectively at the more reactive C-Br bond, leading to the formation of the symmetrical biaryl, 3,3'-dichloro-2,2'-dinitrobiphenyl. The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes oxidative addition with a second molecule of the aryl halide, followed by reductive elimination to form the new C-C bond. nih.gov

While effective for symmetrical biaryls, Ullmann reactions often require harsh conditions (temperatures exceeding 200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). researchgate.net Modern variations using soluble copper catalysts with specific ligands can sometimes proceed under milder conditions. researchgate.net Copper catalysis can also be used for C-N and C-O bond formation, known as the Goldberg and Ullmann ether synthesis reactions, respectively, which would also be expected to show selectivity for the C-Br bond over the C-Cl bond. researchgate.netrsc.org

Table 2: Predicted Outcome of a Copper-Mediated Ullmann Reaction

| Reactant | Reagent | Solvent | Conditions | Expected Product |

|---|

This table illustrates the predicted outcome of a classic Ullmann coupling reaction, forming a symmetrical biaryl product.

Regioselective Functionalization via Halogen Selectivity

The regioselective functionalization of this compound is primarily governed by the inherent difference in reactivity between the bromine and chlorine substituents in metal-catalyzed cross-coupling reactions. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl. nih.gov This significant difference allows for the selective reaction at the C-Br bond while leaving the C-Cl bond untouched.

This halogen selectivity enables a stepwise functionalization strategy. First, a palladium-catalyzed reaction like a Suzuki or Buchwald-Hartwig coupling can be performed at the C-1 position (bromine). The resulting product, a 3-chloro-2-nitrophenyl derivative, still possesses the chlorine atom, which can then be targeted for a second coupling reaction under more forcing conditions (e.g., higher temperatures, stronger activating ligands) or by using a different catalytic system known to activate aryl chlorides.

In contrast, for nucleophilic aromatic substitution (SNAr), regioselectivity is controlled by the electronic activation provided by the nitro group rather than the C-X bond strength. The nitro group strongly activates the ortho and para positions towards nucleophilic attack. quora.comnih.gov In this compound, the chlorine atom is at the ortho position (C-3), while the bromine atom is at a meta position (C-1). Therefore, SNAr reactions are expected to occur selectively at the C-Cl bond, replacing chlorine with a suitable nucleophile. This provides a complementary method for regioselective functionalization, targeting the opposite position from metal-catalyzed couplings.

Derivatization Strategies and Functional Group Transformations of this compound

Beyond cross-coupling reactions, this compound can be derivatized through transformations of its nitro group or via nucleophilic aromatic substitution.

Reduction of the Nitro Group: A common and highly useful transformation is the reduction of the nitro group to a primary amine. This can be achieved using various standard reducing agents, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl), iron powder in acetic acid (Fe/CH₃COOH), or catalytic hydrogenation (H₂ over Pd/C). researchgate.netsigmaaldrich.com This reaction yields 2-bromo-6-chloroaniline, a versatile intermediate. The newly formed amino group can be further derivatized, for example, through diazotization with nitrous acid (HNO₂) followed by a Sandmeyer reaction to introduce a variety of other functional groups (e.g., -CN, -OH, another halogen) in place of the original amino group.

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. quora.comnih.gov In this compound, the chlorine atom is situated ortho to the nitro group, making it highly susceptible to displacement by strong nucleophiles. The bromine atom, being meta to the nitro group, is not activated and will not typically react under SNAr conditions.

The SNAr mechanism involves a two-step addition-elimination process where the nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (chloride). quora.com The reactivity order for the leaving group in SNAr reactions is generally F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed couplings. This allows for selective substitution at the C-3 position.

Table 3: Predicted Outcomes of Derivatization Reactions

| Reaction Type | Reagents | Solvent | Expected Product |

|---|---|---|---|

| Nitro Group Reduction | SnCl₂ / conc. HCl | Ethanol | 2-Bromo-6-chloroaniline |

| SNAr (Methoxylation) | CH₃ONa | Methanol | 1-Bromo-3-methoxy-2-nitrobenzene |

This table shows potential derivatization pathways for this compound based on established transformations of nitroarenes and activated aryl halides.

Computational and Theoretical Investigations of 1 Bromo 3 Chloro 2 Nitrobenzene

Quantum Chemical Calculation Methodologies

The foundation of modern computational analysis lies in a variety of sophisticated calculation methodologies. The choice of method is crucial as it determines the accuracy and computational cost of the investigation. For a molecule like 1-bromo-3-chloro-2-nitrobenzene, with its combination of halogen and nitro functional groups on a benzene (B151609) ring, a careful selection of theoretical approaches is necessary to accurately capture the complex electronic effects.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for optimizing the molecular geometry and predicting electronic properties.

For substituted nitrobenzenes, such as 1,2,3-trichloro-4-nitrobenzene (a molecule with similar functional groups), studies often employ the B3LYP hybrid functional. globalresearchonline.net This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has proven effective in providing reliable results for a wide range of organic molecules. globalresearchonline.netresearchgate.net DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles, as well as electronic properties that govern the molecule's behavior. globalresearchonline.net

While DFT is a workhorse, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. These methods are based on solving the Schrödinger equation without empirical parameters. The simplest ab initio method is Hartree-Fock (HF), which provides a good starting point but does not fully account for electron correlation.

For more refined analyses, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory are used. For instance, in studies of nitrobenzene (B124822) chlorination, the high-level CCSD(T) method has been used to benchmark results obtained from DFT, ensuring the reliability of the chosen functional. researchgate.net These methods are critical for calculating precise energy profiles and understanding subtle electronic interactions that DFT might not fully capture.

The accuracy of any quantum chemical calculation is also heavily dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine and chlorine, and electronegative atoms like nitrogen and oxygen, Pople-style basis sets are commonly employed.

A typical choice for geometry optimization and frequency calculations is the 6-311++G(d,p) basis set. globalresearchonline.netresearchgate.net This set is extensive, incorporating:

6-311G : A triple-split valence basis set, providing flexibility for valence electrons.

++ : Diffuse functions on both heavy atoms and hydrogen, which are crucial for describing the behavior of electrons far from the nucleus, important in anions and systems with lone pairs.

(d,p) : Polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron density, which is essential for accurately describing chemical bonds. globalresearchonline.net

In studies of similar molecules like 1,2,3-trichloro-4-nitrobenzene, calculations are typically performed to first find the optimized molecular geometry that corresponds to the minimum energy state. globalresearchonline.net Subsequent frequency calculations are then performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties. globalresearchonline.net

Electronic Structure Analysis and Reactivity Prediction

Once the molecular structure is optimized, computational methods can be used to analyze its electronic characteristics. This analysis is key to predicting the molecule's reactivity, stability, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wisc.edu

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of molecular stability and reactivity.

E(HOMO) : Represents the ability of the molecule to donate an electron. A higher E(HOMO) value suggests a better electron donor.

E(LUMO) : Represents the ability of the molecule to accept an electron. A lower E(LUMO) value suggests a better electron acceptor.

Energy Gap (ΔE = E(LUMO) – E(HOMO)) : A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. globalresearchonline.net Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.

For example, in a computational study of 1,2,3-trichloro-4-nitrobenzene using the B3LYP/6-311++G(d,p) method, the HOMO-LUMO energies were calculated. globalresearchonline.net The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. Typically for nitroaromatic compounds, the HOMO is distributed over the benzene ring and the halogen atoms, while the LUMO is often localized on the nitro group, indicating its strong electron-withdrawing nature. globalresearchonline.net

Table 1: Illustrative Frontier Orbital Data (Based on 1,2,3-trichloro-4-nitrobenzene) Data is for illustrative purposes, based on calculations for a similar compound.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.5 |

| E(LUMO) | -3.4 |

| Energy Gap (ΔE) | 4.1 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.deamericanelements.com It transforms the calculated, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edunih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

Hyperconjugation involves the interaction between a filled (donor) orbital and an empty (acceptor) orbital. The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with an interaction from a donor NBO (i) to an acceptor NBO (j) is calculated, where a larger E(2) value indicates a more significant interaction. globalresearchonline.netuni-muenchen.de

Table 2: Illustrative NBO Analysis - Major Donor-Acceptor Interactions (Based on a Substituted Nitrobenzene) Data is for illustrative purposes to show typical interactions and stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (Nitro) | π(N-C) | 45.5 |

| π(C1-C6) | π(C2-C3) | 20.1 |

| LP(3) Br | σ(C1-C6) | 5.8 |

| LP(3) Cl | σ(C2-C3) | 6.2 |

Electrostatic Potential Surface (MESP) Mapping for Reactive Sites

Global and Local Reactivity Descriptors from Conceptual DFT

Comprehensive studies on the global and local reactivity descriptors of this compound using Conceptual Density Functional Theory (DFT) have not been extensively reported in the available literature. Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors.

Local Reactivity Descriptors , including Fukui functions and local softness, pinpoint the most reactive sites within a molecule. It is anticipated that the carbon atoms ortho and para to the nitro group would be the most likely sites for nucleophilic attack, a prediction that could be quantified through the calculation of Fukui functions. However, specific calculated values for these descriptors for this compound are not present in the reviewed scientific papers.

Solvent Effects on Electronic and Structural Properties

Detailed computational investigations into the solvent effects on the electronic and structural properties of this compound are sparse in the current body of scientific literature.

Continuum Solvation Models (e.g., CPCM) for Environmental Perturbations

There is a lack of specific studies employing continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) to analyze the behavior of this compound in different solvent environments. Such models are instrumental in understanding how the surrounding medium can influence the molecule's conformation, electronic structure, and reactivity. The application of CPCM would allow for the calculation of properties in various solvents, providing insights into how environmental perturbations affect the molecule.

Influence of Solvent Polarity on Dipole Moments and Reactivity

While it is well-established that the polarity of a solvent can significantly influence the dipole moment and reactivity of a solute molecule, specific computational data for this compound is not available. An increase in solvent polarity would be expected to stabilize any charge separation within the molecule, potentially leading to an increased dipole moment. This, in turn, could affect the rates and pathways of its chemical reactions. However, without dedicated computational studies, quantitative predictions of these effects for this specific compound remain speculative.

Computational Modeling of Reaction Mechanisms and Transition States

The scientific literature lacks detailed computational modeling of reaction mechanisms and transition states involving this compound.

Energy Profiles and Activation Barriers for Key Reactions

There are no published studies that provide calculated energy profiles and activation barriers for key reactions of this compound. Such computational investigations are crucial for understanding the kinetics and thermodynamics of its chemical transformations. For instance, in nucleophilic aromatic substitution reactions, which are common for nitroaromatic compounds, computational modeling could elucidate the structure of the Meisenheimer complex intermediate and the associated transition states, providing a deeper understanding of the reaction pathway. The absence of this data highlights a gap in the computational chemistry research concerning this particular compound.

Advanced Applications and Research Utility of 1 Bromo 3 Chloro 2 Nitrobenzene

Intermediate in Pharmaceutical Synthesis and Medicinal Chemistry Research

The strategic arrangement of reactive sites on the 1-bromo-3-chloro-2-nitrobenzene ring makes it a valuable scaffold for constructing more complex molecular architectures. The nitro group can be readily reduced to an amine, providing a key functional handle for amide bond formation or further derivatization. The halogen atoms offer sites for metal-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds.

While specific drug candidates derived directly from this compound are not prominent in literature, its isomers serve as documented precursors for potent bioactive molecules. For instance, the related isomer 1-bromo-4-chloro-2-nitrobenzene is utilized in the synthesis of novel benzenesulfonamides, a class of compounds investigated for their potential as cell cycle inhibitors. chemicalbook.com This suggests that this compound could similarly serve as a starting material for analogous compounds where the substitution pattern is critical for biological activity. The general synthetic pathway involves leveraging the nitro and halogen groups to build complex heterocyclic systems, which are common motifs in many drug candidates. mdpi.com

The development of antiepileptic drug candidates like Pynegabine, for example, relies on multi-step synthetic routes that often begin with functionalized benzene (B151609) rings, demonstrating the importance of such foundational intermediates. mdpi.com

Table 1: Illustrative Synthesis of a Bioactive Scaffold from a Related Isomer This table demonstrates a representative synthetic application using an isomer, 1-bromo-4-chloro-2-nitrobenzene, to highlight the utility of this class of compounds.

| Starting Material | Reaction | Reagents | Intermediate/Product | Potential Application of Product Class |

| 1-Bromo-4-chloro-2-nitrobenzene | Nucleophilic Aromatic Substitution | Aryl sulfonamide | Substituted nitrobenzene (B124822) derivative | Precursor for cell cycle inhibitors chemicalbook.com |

| Substituted nitrobenzene derivative | Nitro Group Reduction | SnCl₂ or H₂/Pd | Substituted aniline (B41778) derivative | Key intermediate for further functionalization |

| Substituted aniline derivative | Cyclization/Coupling | Various | Heterocyclic compound | Core structure in medicinal chemistry |

The concept of targeted therapeutics involves designing molecules that interact specifically with a particular biological target, such as an enzyme or receptor, implicated in a disease. nih.gov The utility of compounds like this compound lies in their role as a "building block" that can be systematically modified to optimize this interaction. The distinct electronic properties and positions of the bromo, chloro, and nitro groups allow for controlled, regioselective reactions. This enables medicinal chemists to systematically synthesize a library of related compounds (analogs) where each variant has a slight modification.

These libraries are then screened to identify the molecule with the best combination of potency, selectivity, and pharmacokinetic properties, a crucial process in modern drug discovery. nih.gov For example, a bromine atom can be selectively replaced with an aryl group via a Suzuki reaction, while the nitro group is reduced and acylated, building complexity and tailoring the molecule to fit into a specific protein's binding pocket. Although a direct line to a marketed drug from this specific isomer is not cited, its structural motifs are integral to the synthetic strategies used to develop targeted therapies.

Component in Agrochemical Development

Halogenated nitroaromatic compounds are foundational in the agrochemical industry due to their inherent biological activity and their utility as intermediates for more complex active ingredients.

The synthesis of pesticides and herbicides often involves the chemical transformation of substituted benzene rings. brainly.com Intermediates like this compound are valuable because the nitro group can be converted into an amine, which is a key component of many active agrochemical compounds. Furthermore, the halogen substituents can increase the lipophilicity of the final molecule, enhancing its uptake and persistence, and can be crucial for its mode of action.

Research on related compounds, such as 2-bromo-5-chloronitrobenzene, indicates their role as intermediates in the synthesis of agrochemicals. chemicalbook.com The general approach involves using the halogenated nitroaniline, derived from the starting material, as a scaffold to build molecules that can disrupt biological processes specific to weeds or pests.

While this compound is more likely to be a precursor than an active ingredient in a final formulation, the properties it imparts to a molecule are critical. The stability and environmental persistence of the final crop protection agent are influenced by its chemical structure. The presence of bromo- and chloro-substituents on the aromatic ring can enhance the molecule's resistance to degradation, leading to longer-lasting protection. The synthetic pathways enabled by this intermediate allow for the creation of diverse structures, which is essential for discovering new modes of action to combat resistance in target pest populations.

Application in Materials Science and Polymer Chemistry

The field of materials science leverages uniquely functionalized small molecules to create polymers and advanced materials with specific electronic, optical, or physical properties. Halogenated and nitrated aromatic compounds are of particular interest. The high electron affinity of the nitroaromatic system and the potential for the halogens to participate in further reactions make them useful building blocks.

An isomer, 1-bromo-4-chloro-2-nitrobenzene, has been used in the synthesis of diindolocarbazoles. chemicalbook.com These types of molecules are studied for their potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthetic route takes advantage of the reactivity of the halogen and nitro groups to construct the larger, conjugated system necessary for these electronic applications. This demonstrates that the this compound framework is relevant to the synthesis of functional organic materials, even if its specific use is not yet widely reported. The ability to form polysubstituted systems in a controlled manner is key to fine-tuning the properties of advanced materials. chemicalbook.com

Development of Advanced Polymers and Functional Materials

The synthesis of advanced polymers and functional materials often requires monomers with specific functionalities to impart desired properties such as thermal stability, conductivity, or photoreactivity. This compound, with its multiple reactive sites, is a key intermediate for creating such specialized monomers.

Detailed research has demonstrated the potential of halogenated and nitrated aromatic compounds in the synthesis of high-performance polymers. The bromo and chloro substituents on this compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing polymer backbones. The nitro group can be readily reduced to an amino group, which can then be used to introduce other functionalities or to form polymers like polyamides or polyimines.

For instance, derivatives of this compound can be envisioned as precursors to monomers for polymers with tailored electronic properties. By selectively replacing the halogen atoms with aromatic or heteroaromatic units, it is possible to create conjugated systems suitable for applications in organic electronics. The nitro group can be converted to a variety of other functional groups, further expanding the range of accessible polymer structures and properties.

Below is a table illustrating potential monomeric precursors that could be synthesized from this compound and their prospective applications in advanced materials.

| Precursor Derivable from this compound | Potential Polymer/Functional Material Application |

| 2-Amino-3-bromo-5-chlorophenol | Synthesis of high-temperature resistant polybenzoxazoles |

| 1-Bromo-3-chloro-2-aminobenzene | Precursor for polyaniline derivatives with enhanced solubility |

| 3-Chloro-2-nitro-biphenyl-x,y-dicarboxylic acid | Monomer for polyesters or polyamides with specific optical properties |

| Carbazole derivatives | Building blocks for photorefractive polymers and OLEDs |

Synthesis of Dyes and Pigments

The production of synthetic dyes and pigments relies heavily on aromatic intermediates that can be readily converted into chromophoric systems. This compound is a valuable starting material in this field due to its potential to be transformed into various dye precursors. The reduction of the nitro group to an aniline is a key step, as aromatic amines are central to the synthesis of a vast array of azo dyes, triphenylmethane (B1682552) dyes, and sulfur dyes.

The presence of halogen atoms provides additional synthetic handles. They can be substituted by nucleophiles, such as amines or alkoxides, to modify the color and properties of the resulting dye. For example, the reaction of a derivative of this compound with an appropriate coupling agent can lead to the formation of heterocyclic dyes like phenothiazines, which have applications as colorants and in photoredox catalysis. The differential reactivity of the bromo and chloro groups can also be exploited for the sequential introduction of different substituents.

The following table presents examples of dye classes and specific precursors that can be conceptually derived from this compound.

| Dye/Pigment Precursor | Synthetic Transformation from this compound | Resulting Dye Class |

| 2-Bromo-6-chloroaniline | Reduction of the nitro group | Azo dye precursor |

| 3-Chloro-2-nitrodiphenylamine | Nucleophilic aromatic substitution of the bromo group | Precursor for phenothiazine (B1677639) dyes |

| 1,3-Diamino-2-nitrobenzene derivative | Nucleophilic substitution of both halogens followed by reduction | Precursor for sulfur dyes |

Ligand Synthesis for Catalytic Systems

The design and synthesis of ligands are crucial for the development of homogeneous catalysts that drive a wide range of chemical transformations with high efficiency and selectivity. Phosphines are a prominent class of ligands in metal-catalyzed reactions. nih.gov The synthesis of functionalized phosphine (B1218219) ligands often involves the reaction of organometallic reagents with halophosphines or the coupling of aryl halides with phosphine sources. nih.gov

This compound offers an attractive scaffold for the synthesis of novel phosphine ligands. The bromo and chloro substituents can serve as points of attachment for phosphine groups through C-P bond-forming reactions. The presence of two halogen atoms opens up the possibility of creating bidentate phosphine ligands, which are highly valuable in catalysis as they can chelate to a metal center, often leading to enhanced stability and catalytic performance.

The synthesis of such ligands could proceed via a stepwise substitution of the halogens. For example, a more reactive halogen (typically bromine) could be selectively replaced with a phosphine group, followed by the substitution of the second halogen. The nitro group can also be chemically modified either before or after the introduction of the phosphine moieties to fine-tune the electronic properties of the ligand or to introduce an additional coordination site, leading to multidentate ligands.

The table below outlines hypothetical phosphine ligands that could be synthesized from this compound and their potential uses in catalysis.

| Hypothetical Ligand Structure | Potential Catalytic Application |

| 1-(Diphenylphosphino)-3-chloro-2-nitrobenzene | Precursor for monodentate ligands in cross-coupling reactions |

| 1,3-Bis(diphenylphosphino)-2-nitrobenzene | Bidentate ligand for hydroformylation or hydrogenation |

| 2-Amino-1,3-bis(diphenylphosphino)benzene | Hemilabile ligand for polymerization catalysis |

Environmental Behavior and Degradation Research of Halogenated Nitrobenzenes

Biodegradation Studies in Environmental Compartments

The breakdown of complex organic molecules by microorganisms is a critical process for removing pollutants from the environment. For halogenated nitrobenzenes, this process is highly dependent on the specific microbial strains present and the environmental conditions.

In aquatic environments, the microbial degradation of halogenated nitrobenzenes can proceed through several enzymatic pathways. The initial attack on the aromatic ring is a crucial and often rate-limiting step. Research has identified two primary initial strategies employed by bacteria: oxidative and reductive pathways.

Oxidative degradation is a common aerobic pathway where dioxygenase enzymes incorporate both atoms of molecular oxygen into the aromatic ring. nih.gov This often results in the removal of the nitro group as nitrite (B80452) and the formation of a halogenated catechol. For example, the bacterium Diaphorobacter sp. strain JS3051 has been shown to degrade 2,3-dichloronitrobenzene (B165493) (23DCNB) by converting it to 3,4-dichlorocatechol (B1202523) (34DCC). nih.govasm.org This same strain can also readily utilize 3-chloronitrobenzene and 3-bromonitrobenzene as sole sources of carbon, nitrogen, and energy, channeling them through the same catabolic pathway. asm.orgresearchgate.net The initial step is catalyzed by a specific 2,3-dichloronitrobenzene dioxygenase system (DcbAaAbAcAd), which hydroxylates the ring and releases the nitro group. asm.org Given these findings, it is plausible that 1-Bromo-3-chloro-2-nitrobenzene could be degraded via a similar oxidative pathway in aquatic systems, initiated by a dioxygenase to form a brominated and chlorinated catechol intermediate.

Reductive pathways are also significant, particularly under anaerobic conditions. In this process, the nitro group is reduced sequentially to nitrosobenzene, hydroxylaminobenzene, and finally to an aminobenzene (aniline). nih.gov These resulting aromatic amines are often less toxic and can be more readily degraded. researchgate.net

The table below summarizes microorganisms known to degrade related halogenated nitroaromatic compounds, illustrating potential degradation capabilities for this compound.

| Microorganism | Degraded Compound(s) | Initial Pathway | Reference(s) |

| Diaphorobacter sp. JS3051 | 2,3-Dichloronitrobenzene, 3-Chloronitrobenzene, 3-Bromonitrobenzene | Oxidative (Dioxygenase) | nih.govasm.org |

| Pseudomonas stutzeri ZWLR2-1 | 2-Chloronitrobenzene | Oxidative (Dioxygenase) | nih.gov |

| Comamonas sp. CNB-1 | 4-Chloronitrobenzene | Partially Reductive | nih.gov |

| Pseudomonas putida F1 | Nitrobenzene (B124822) | Oxidative (Dioxygenase) | nih.gov |

| Pseudomonas pickettii PKO1 | Nitrobenzene | Oxidative (Monooxygenase) | nih.gov |

This table is based on data for analogous compounds, as specific studies on this compound are limited.

The presence or absence of oxygen is a determining factor in the microbial degradation pathways and rates for halogenated nitrobenzenes. omicsonline.orgomicsonline.org

Aerobic Conditions: Under aerobic conditions, where oxygen is present, oxidative degradation is the predominant mechanism. omicsonline.orgomicsonline.org Bacteria utilize oxygen as an electron acceptor, enabling powerful oxygenase enzymes to break the stability of the aromatic ring. nih.gov This process can lead to the complete mineralization of the compound into carbon dioxide, water, and inorganic ions. nih.gov For many nitroaromatic compounds, aerobic degradation is faster and more thorough than anaerobic processes. nih.gov Studies on nitrobenzene-contaminated river systems have shown that aerobic microbial communities can effectively degrade the pollutant, with the production of intermediates suggesting multiple degradation pathways are active simultaneously. nih.gov

Anaerobic Conditions: In anaerobic environments, such as deep sediments or contaminated groundwater, microbial degradation proceeds without oxygen. omicsonline.orgomicsonline.org Under these conditions, reductive pathways are favored. nih.gov Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a key mechanism for breaking down halogenated aromatic compounds by anaerobic bacteria. nih.gov Concurrently, the nitro group can be used as an electron acceptor, leading to its reduction to an amino group. researchgate.net While this reduces the compound's toxicity, complete mineralization is less common under strictly anaerobic conditions, and intermediates may accumulate. However, some bacteria can utilize these compounds for growth even in the absence of oxygen. For instance, microbial communities in anaerobic river sediments have demonstrated the ability to degrade nitrobenzene. nih.gov

Atmospheric Degradation Mechanisms and Persistence

Once released into the atmosphere, halogenated nitrobenzenes are subject to degradation processes that determine their atmospheric lifetime and potential for long-range transport.

Photochemical degradation (photolysis) occurs when a molecule absorbs light energy, leading to its decomposition. Nitroaromatic compounds are known to be chromophores, meaning they can absorb sunlight, which can induce photochemical reactions. copernicus.orgcopernicus.org However, for most organic pollutants, direct photolysis is a less significant removal process compared to reaction with atmospheric oxidants. The atmospheric lifetime of a compound is highly dependent on its susceptibility to these degradation processes. While specific data for this compound is unavailable, many fully halogenated compounds are known to be extremely persistent, with atmospheric lifetimes exceeding several hundred years. zenodo.org The persistence of this compound would depend on its specific absorption spectrum and quantum yield for photolysis.

The primary degradation pathway for most organic compounds in the troposphere is the reaction with hydroxyl radicals (•OH). nih.govnoaa.gov These highly reactive radicals are ubiquitous in the atmosphere and initiate the oxidation of pollutants. The reaction with aromatic compounds typically involves the electrophilic addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. nih.gov The rate constant of this initial reaction is the main determinant of the compound's atmospheric lifetime.

While the specific rate constant for this compound has not been reported, data from analogous compounds can provide an estimate of its likely reactivity and persistence.

| Compound | Atmospheric Lifetime | Primary Sink | Reference(s) |

| Halothane (CF₃CClBrH) | ~2 years | Reaction with •OH | nih.gov |

| Enflurane (CF₂HOCF₂CFClH) | ~6 years | Reaction with •OH | nih.gov |

| Isoflurane (CF₂HOCHClCF₃) | ~5 years | Reaction with •OH | nih.gov |

| Perfluorocarbons (e.g., CF₄) | >2000 years | UV Photolysis | zenodo.org |

| Nitrobenzene | - | Reaction with •OH | nih.gov |

This table provides context using related halogenated compounds and nitrobenzene. Specific lifetime for this compound is not available.

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. wikipedia.org These processes are of concern as they can lead to the magnification of toxic substances up the food chain.